molecular formula C22H18N4OS B11289887 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11289887
M. Wt: 386.5 g/mol
InChI Key: AVGQLRYLGXPBND-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate intermediates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, a key enzyme involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s antioxidant properties may contribute to its protective effects against oxidative stress .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H18N4OS/c27-20-12-17(16-9-5-2-6-10-16)11-19-18(20)13-26-21(23-19)24-22(25-26)28-14-15-7-3-1-4-8-15/h1-10,13,17H,11-12,14H2

InChI Key

AVGQLRYLGXPBND-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4)N=C21)C5=CC=CC=C5

Origin of Product

United States

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